molecular formula C13H14N2O2S B12909831 (2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

(2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12909831
M. Wt: 262.33 g/mol
InChI Key: IPYJWACEFWLBMV-PIJUOVFKSA-N
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Description

(2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid is a compound that features an indole moiety linked to a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of tryptamine with a thiazolidine derivative under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the carboxylic acid group of the thiazolidine and the amine group of tryptamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the thiazolidine ring can yield thiazolidine-4-carboxylic acid derivatives .

Scientific Research Applications

(2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazolidine ring may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of indole and thiazolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(2R)-2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H14N2O2S/c16-13(17)11-7-18-12(15-11)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11-12,14-15H,5,7H2,(H,16,17)/t11?,12-/m1/s1

InChI Key

IPYJWACEFWLBMV-PIJUOVFKSA-N

Isomeric SMILES

C1C(N[C@H](S1)CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1C(NC(S1)CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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